molecular formula C7H7ClO4S2 B2524620 Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate CAS No. 2090072-28-7

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate

Cat. No.: B2524620
CAS No.: 2090072-28-7
M. Wt: 254.7
InChI Key: ZGKOICVLGKINGF-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H7ClO4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chlorosulfonyl group, a methyl group, and a carboxylate ester group

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate typically involves the chlorosulfonation of a thiophene derivative. One common method starts with 2-methylthiophene, which undergoes chlorosulfonation using chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position. The resulting intermediate is then esterified with methanol to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, typically in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Sulfonamides: Formed by substitution with amines.

    Sulfonates: Formed by substitution with alcohols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate depends on its chemical reactivity. The chlorosulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various biological targets, potentially leading to inhibition of enzymes or modification of proteins. The thiophene ring can also interact with biological membranes and proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-4-5(7(9)12-2)3-6(13-4)14(8,10)11/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOICVLGKINGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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